N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide
Description
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-ethoxyphenyl group at the N1 position and a 3-phenylpropyl chain at the N2 position (Figure 1).
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-12-10-16(11-13-17)21-19(23)18(22)20-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSXJSPXXLHRBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 3-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-ethoxyaniline in anhydrous dichloromethane.
Step 2: Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for 2 hours.
Step 4: Add 3-phenylpropylamine to the reaction mixture and stir for an additional 4 hours.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for the addition of reagents. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Selected Oxalamide Derivatives
Key Findings from Structural Comparisons
Substituent Effects on Activity: Halogenated groups (e.g., Cl, F in compound 28) enhance binding to hydrophobic enzyme pockets, as seen in stearoyl-CoA desaturase (SCD) inhibition . Methoxy/ethoxy groups improve solubility and metabolic stability. For example, S336’s 2,3-dimethoxybenzyl group contributes to its high NOEL (100 mg/kg/day) as a flavoring agent . Adamantyl groups (compound 12) increase thermal stability (mp >210°C) and inhibit soluble epoxide hydrolase (sEH) due to rigid hydrophobic interactions .
Alkyl Chain Length :
- 3-phenylpropyl (target compound) vs. phenethyl (compound 28): Longer chains may enhance steric hindrance, affecting target binding. For instance, adamantyl derivatives with propyl chains show higher enzymatic inhibition than ethyl analogs .
Synthetic Efficiency :
- Yields vary significantly (35–64%) based on substituent reactivity. Halogenated derivatives (e.g., compound 28) achieve higher yields (64%) due to favorable coupling efficiency .
Biological Activity
N1-(4-ethoxyphenyl)-N2-(3-phenylpropyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
This compound features an oxalamide backbone with ethoxy and phenyl substituents, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and inhibition of growth. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis through the activation of caspase pathways.
Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with the compound at concentrations of 10 µM resulted in a 50% reduction in cell viability after 48 hours, indicating potential as a therapeutic agent.
The proposed mechanisms of action for this compound include:
- Cell Membrane Disruption : The compound interacts with microbial membranes, compromising their integrity.
- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : Preliminary studies suggest inhibition of specific enzymes involved in cancer cell proliferation.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of oxalamides, highlighting how modifications in substituents can enhance biological activity. For example, the presence of the ethoxy group significantly increases solubility and bioavailability compared to other oxalamides lacking this substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
